Flumetsulam

Description

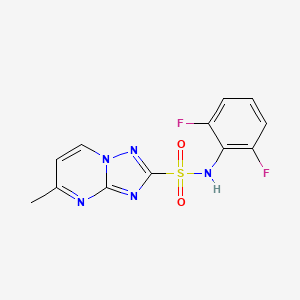

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCPQSJAVKGONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032615 | |

| Record name | Flumetsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

93 °C (199 °F) | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 49 mg/L (pH 2.5); solubility increases with pH, In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7, In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.7X10-13 Pa at 25 °C, 2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa) | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Off-white solid, Off-white to tan solid | |

CAS No. |

98967-40-9 | |

| Record name | Flumetsulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98967-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetsulam [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098967409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X89F0S6LW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250-251 °C | |

| Record name | Flumetsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flumetsulam's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetsulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. This compound's inhibitory action leads to a deficiency in these vital amino acids, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on ALS, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase (EC 2.2.1.6) is a key enzyme in the biosynthetic pathway of branched-chain amino acids.[1][2] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides with low mammalian toxicity.[3][4] ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor to isoleucine.[5]

This compound: A Triazolopyrimidine Herbicide

This compound is a selective, systemic herbicide that is absorbed by both the roots and foliage of plants and translocated to the growing points where it exerts its inhibitory effect on ALS. Its chemical structure features a triazolopyrimidine ring linked to a sulfonamide group, which is crucial for its interaction with the ALS enzyme.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a regulatory site on the enzyme, causing a conformational change that allosterically inhibits the enzyme's catalytic activity. This binding prevents the substrates from accessing the active site, thereby blocking the production of α-acetolactate and α-aceto-α-hydroxybutyrate.

The Binding Site

The binding site for this compound and other ALS-inhibiting herbicides is located at the interface of the two monomers that form the dimeric ALS enzyme. Several key amino acid residues have been identified as being critical for herbicide binding and the development of resistance. These include Proline-197 (Pro-197), Aspartate-376 (Asp-376), and Tryptophan-574 (Trp-574). Mutations at these positions can significantly reduce the binding affinity of this compound and other ALS inhibitors, leading to herbicide resistance.

Molecular Interactions

Molecular docking simulations of triazolopyrimidine herbicides with the ALS enzyme suggest that the interaction involves a combination of hydrogen bonds and hydrophobic interactions. The triazolopyrimidine ring is thought to engage in π-π stacking interactions with the aromatic ring of Trp-574, while other parts of the molecule form hydrogen bonds with surrounding amino acid residues, such as those at positions 197 and 376.

Quantitative Data: Inhibition of ALS by this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and the herbicide dose that causes a 50% reduction in plant growth (GR50). These values can vary significantly between susceptible and resistant plant biotypes.

| Plant Species | Biotype | Herbicide | IC50 (µM) | GR50 (g ai ha⁻¹) | Resistance Factor (Fold) | Reference |

| Amaranthus palmeri | Susceptible | This compound | - | - | - | |

| Resistant (Trp574Leu) | This compound | - | - | Cross-resistant | ||

| Descurainia sophia | Susceptible | This compound | 0.45 | 0.59 | - | |

| Resistant (Asp-376-Glu & Pro-197-Ala) | This compound | 18.12 | 20.15 | 40.27 (IC50) / 34.15 (GR50) | ||

| Common Waterhemp | Susceptible | This compound | - | - | - | |

| Resistant | This compound | >68-fold higher | - | >68 |

Note: "-" indicates data not available in the cited sources. The resistance factor is calculated as the ratio of the IC50 or GR50 of the resistant biotype to that of the susceptible biotype.

Downstream Effects of ALS Inhibition

The inhibition of ALS by this compound has several significant downstream consequences for the plant:

-

Branched-Chain Amino Acid Starvation: The primary effect is the cessation of valine, leucine, and isoleucine synthesis. This depletion of essential amino acids halts protein synthesis, which is critical for cell division and growth.

-

Accumulation of α-Ketobutyrate: The blockage of the isoleucine biosynthesis pathway leads to the accumulation of the substrate α-ketobutyrate, which can be toxic to the plant at high concentrations.

-

Disruption of TOR Signaling: Branched-chain amino acids are known to be upstream activators of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation in eukaryotes. BCAA starvation resulting from ALS inhibition leads to the downregulation of TOR activity, further contributing to the cessation of plant growth.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the steps for determining the in vitro inhibition of ALS by this compound.

1. Enzyme Extraction:

- Homogenize fresh, young plant tissue (e.g., leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).

- Centrifuge the homogenate to pellet cellular debris.

- Precipitate the protein from the supernatant using ammonium sulfate (typically between 25-60% saturation).

- Collect the precipitated protein by centrifugation and resuspend it in a minimal volume of extraction buffer.

- Desalt the enzyme extract using a gel filtration column (e.g., Sephadex G-25).

2. Assay Reaction:

- Prepare a reaction mixture containing the assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine pyrophosphate.

- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

- Initiate the reaction by adding the partially purified ALS enzyme extract.

- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

3. Product Detection (Colorimetric Method):

- Stop the enzymatic reaction by adding sulfuric acid (e.g., 50% H₂SO₄). This also catalyzes the decarboxylation of the product, α-acetolactate, to acetoin.

- Incubate to allow for complete decarboxylation (e.g., 60°C for 15 minutes).

- Add creatine (e.g., 0.5%) and α-naphthol (e.g., 5%) to the mixture. In an alkaline environment, acetoin reacts with these reagents to produce a red-colored complex.

- Incubate to allow for color development (e.g., 60°C for 15 minutes).

- Measure the absorbance of the solution at 525 nm using a spectrophotometer or microplate reader.

4. Data Analysis:

- Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.

- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits ALS, blocking BCAA synthesis.

Caption: ALS inhibition leads to BCAA starvation and growth cessation.

Caption: Workflow for determining herbicide resistance via ALS assay.

Conclusion

This compound's efficacy as a herbicide is derived from its specific and potent inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthetic pathway. Its non-competitive binding to a regulatory site on the enzyme disrupts vital metabolic processes, leading to the starvation of essential amino acids, the accumulation of a toxic intermediate, and the downregulation of growth-regulating pathways. Understanding the molecular intricacies of this mechanism is crucial for the development of new herbicides, the management of herbicide resistance, and the advancement of crop protection strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. researchgate.net [researchgate.net]

- 3. biogot.com [biogot.com]

- 4. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nrs.fs.usda.gov [nrs.fs.usda.gov]

Chemical structure and properties of Flumetsulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam is a selective systemic herbicide belonging to the triazolopyrimidine sulfonanilide class of compounds. It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound.

Chemical Structure and Identification

This compound is chemically known as N-(2,6-difluorophenyl)-5-methyl-[5]triazolo[1,5-a]pyrimidine-2-sulfonamide. Its structure comprises a triazolopyrimidine ring system linked to a difluorophenyl group via a sulfonamide bridge.

| Identifier | Value |

| IUPAC Name | N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide |

| CAS Number | 98967-40-9 |

| Molecular Formula | C₁₂H₉F₂N₅O₂S |

| Molecular Weight | 325.3 g/mol |

| SMILES | CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F |

| InChI Key | RXCPQSJAVKGONC-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 251-253 °C | |

| Water Solubility | 49 mg/L at pH 2.5; 5650 mg/L at pH 7 (25 °C) | |

| Vapor Pressure | 4 x 10⁻¹⁰ mPa (25 °C) | |

| pKa | 4.6 | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.21 |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and quantification of this compound.

Mass Spectrometry:

-

MS-MS ([M+H]⁺): Precursor ion at m/z 326.0518, with major fragment ions observed at m/z 262.0891, 191.9921, and 129.0383.

Mechanism of Action

This compound's herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, this compound halts protein synthesis, which in turn inhibits cell division and overall plant growth, ultimately leading to the death of susceptible plants.

References

Flumetsulam: A Technical Guide to the Triazolopyrimidine Sulfonanilide Herbicide

An In-depth Examination of its Chemical Properties, Mechanism of Action, and Analytical Methodologies

Introduction

Flumetsulam is a selective, systemic herbicide valued for its efficacy in controlling broadleaf weeds in a variety of agricultural settings, including corn, soybeans, and cereals.[1][2] Belonging to the triazolopyrimidine sulfonanilide family of herbicides, its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, mechanism of action, synthesis, and the analytical methods used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid. Its chemical structure consists of a triazolopyrimidine ring system linked to a difluorophenyl group via a sulfonamide bridge. Key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and environmental fate assessment.

| Property | Value | Reference(s) |

| Chemical Name | N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| CAS Number | 98967-40-9 | |

| Molecular Formula | C₁₂H₉F₂N₅O₂S | |

| Molecular Weight | 325.3 g/mol | |

| Melting Point | 251-253 °C | |

| Water Solubility | 49 mg/L (at pH 2.5); increases with pH | |

| pKa | 4.6 | |

| Log Kow (Octanol-Water Partition Coefficient) | -0.47 | |

| Soil Half-life (t½) | 12-60 days |

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of this compound stems from its potent and specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these vital amino acids, which are crucial for protein synthesis and overall plant growth. The subsequent metabolic disruption ultimately results in the cessation of cell division and the death of susceptible plants.

The selectivity of this compound is attributed to differential rates of metabolism between crop and weed species. Tolerant crops can rapidly metabolize the herbicide into inactive forms, whereas susceptible weeds are unable to do so, leading to the accumulation of the active compound and subsequent phytotoxicity.

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride with 2,6-difluoroaniline in the presence of a base. A generalized experimental protocol is provided below.

Materials:

-

5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

-

2,6-difluoroaniline

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 2,6-difluoroaniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir.

-

Slowly add a solution of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on ALS activity in plant extracts.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible weed species)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, 1 mM DTT, and 1% w/v PVPP)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM MgCl₂, 200 mM sodium pyruvate, and 100 µM FAD)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Creatine solution (9 mg/mL in water)

-

α-naphthol solution (freshly prepared, 1% w/v in 2.5 M NaOH)

-

Sulfuric acid (H₂SO₄)

-

Microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4 °C. The supernatant contains the crude ALS enzyme extract.

-

Assay Reaction: In a microplate, combine the enzyme extract with the assay buffer. Add varying concentrations of this compound (and a solvent control).

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Stop the enzymatic reaction by adding sulfuric acid.

-

Color Development: Add creatine and α-naphthol solutions to the wells. Incubate at a higher temperature (e.g., 60 °C) to allow for the conversion of acetolactate to acetoin and subsequent color development.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.

Analytical Methods for this compound Residue Analysis

The determination of this compound residues in environmental and biological samples is crucial for monitoring and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

This method is suitable for the quantification of this compound in soil.

Materials:

-

Soil sample

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Homogenize the soil sample.

-

Extraction: Weigh a representative subsample and extract with the chosen solvent system, often facilitated by the addition of QuEChERS extraction salts.

-

Cleanup: Centrifuge the extract and subject the supernatant to d-SPE for cleanup to remove interfering matrix components.

-

GC-MS Analysis: Inject an aliquot of the cleaned extract into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. High-Performance Liquid Chromatography (HPLC) for Water Samples

This method is effective for the determination of this compound in water samples.

Materials:

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile (HPLC grade)

-

Formic acid or other mobile phase modifier

-

HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Filter the water sample to remove particulate matter.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Pass the water sample through the cartridge to retain this compound. Wash the cartridge to remove interfering substances. Elute the this compound with a small volume of an organic solvent like methanol or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separation is typically achieved on a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. Detection can be performed using a UV detector or, for higher sensitivity and confirmation, a mass spectrometer.

The following diagram outlines a general experimental workflow for the analysis of this compound residues.

Conclusion

This compound remains an important tool in modern agriculture for the selective control of broadleaf weeds. Its efficacy is rooted in the specific inhibition of the acetolactate synthase enzyme, a mechanism that is well-understood. This technical guide has provided a detailed overview of this compound, encompassing its chemical and physical properties, its mode of action, and standardized protocols for its synthesis and analysis. The provided experimental methodologies and workflows offer a foundational resource for researchers and scientists engaged in the study and application of this significant herbicide. Further research into the environmental fate and potential for resistance development will continue to be critical areas of investigation.

References

- 1. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. hpst.cz [hpst.cz]

- 4. researchgate.net [researchgate.net]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

An In-depth Technical Guide to the Synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide, a molecule of significant interest in medicinal chemistry and agrochemical research. The synthesis is presented as a detailed, multi-step process, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide is accomplished through a robust three-step sequence. The process begins with the construction of the core heterocyclic scaffold, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine, through the condensation of 3-amino-1,2,4-triazole with acetylacetone. This intermediate is then converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. The final step involves the sulfonylation of 2,6-difluoroaniline with the prepared sulfonyl chloride to yield the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing key quantitative data.

Step 1: Synthesis of 5-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine

The initial step involves the cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone to form the pivotal triazolopyrimidine core. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration.

Experimental Protocol:

A mixture of 3-amino-1,2,4-triazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield 5-methyl-triazolo[1,5-a]pyrimidin-2-amine as a solid.

| Parameter | Value | Reference |

| Yield | 75-85% | General synthetic knowledge |

| Melting Point | 230-232 °C | Similar compounds |

| Appearance | White to off-white solid | General synthetic knowledge |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 8.55 (d, 1H), 6.90 (d, 1H), 6.80 (s, 2H, NH₂), 2.50 (s, 3H) | Predicted data |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 163.5, 155.0, 150.2, 145.8, 108.1, 24.5 | Predicted data |

Step 2: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

The transformation of the 2-amino group to a sulfonyl chloride is a critical step, typically achieved through a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) salt catalyst.

Experimental Protocol:

To a cooled (0-5 °C) suspension of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0-5 °C) solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to give 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

| Parameter | Value | Reference |

| Yield | 60-70% | |

| Melting Point | 145-148 °C | Estimated |

| Appearance | Pale yellow solid | General synthetic knowledge |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.85 (d, 1H), 7.20 (d, 1H), 2.80 (s, 3H) | Predicted data |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 165.0, 158.5, 152.0, 148.0, 112.0, 25.0 | Predicted data |

Step 3: Synthesis of N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide

The final step is the coupling of the sulfonyl chloride intermediate with 2,6-difluoroaniline to form the desired sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

To a solution of 2,6-difluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in a suitable aprotic solvent like dichloromethane or acetonitrile, a solution of 5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 eq) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide.

| Parameter | Value | Reference |

| Yield | 70-80% | General synthetic knowledge |

| Melting Point | 218-220 °C | |

| Appearance | White crystalline solid | General synthetic knowledge |

| Molecular Formula | C₁₂H₉F₂N₅O₂S | |

| Molecular Weight | 325.3 g/mol | |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 10.5 (s, 1H, NH), 8.70 (d, 1H), 7.40-7.30 (m, 1H), 7.15 (t, 2H), 7.00 (d, 1H), 2.60 (s, 3H) | Predicted data |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 164.0, 158.0 (dd), 156.5, 151.0, 146.5, 131.5 (t), 115.0, 112.5 (dd), 109.5, 24.8 | Predicted data |

Visualizing the Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of the target molecule.

References

The Fate of Flumetsulam in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide family, widely employed for the pre- and post-emergence control of broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and wheat.[1][2][3][4] Its efficacy and crop selectivity are intricately linked to its absorption, translocation, and metabolism within the plant. This technical guide provides a comprehensive overview of these core processes, summarizing available data, detailing experimental methodologies, and visualizing key pathways to aid in research and development.

This compound's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and, consequently, plant growth. By blocking this pathway, this compound effectively halts cell division and leads to the death of susceptible plants.

Absorption: The Gateway into the Plant

This compound is readily absorbed by both the roots and foliage of plants, making it effective as both a soil-applied and post-emergence herbicide.

Foliar Absorption

Following foliar application, this compound must penetrate the plant's cuticle, a waxy outer layer that serves as a primary barrier. The efficiency of foliar uptake can be influenced by environmental factors such as temperature and humidity, as well as the use of adjuvants in the spray solution.

Root Absorption

When applied to the soil, this compound is absorbed by the plant's root system from the soil solution. The bioavailability of this compound in the soil, and thus its uptake by roots, is influenced by soil properties such as pH and organic matter content.

Translocation: Movement Throughout the Plant

Upon absorption, this compound is translocated systemically throughout the plant via both the xylem and phloem vascular tissues. This dual translocation allows the herbicide to reach its site of action in the meristematic regions (growing points) of both shoots and roots, regardless of whether it was absorbed by the leaves or the roots.

-

Xylem Transport: Moves water and nutrients (and the herbicide) from the roots to the rest of the plant (acropetal movement).

-

Phloem Transport: Transports sugars produced during photosynthesis (and the herbicide) from the leaves to other parts of the plant, including roots and developing seeds (basipetal and acropetal movement).

The ability of this compound to be translocated to the growing points is a key factor in its herbicidal activity.

Metabolism: The Basis of Selectivity

The primary determinant of this compound's selectivity between tolerant crops and susceptible weeds is the differential rate of its metabolism. Tolerant plants, such as wheat, corn, and soybeans, can rapidly metabolize this compound into non-phytotoxic metabolites. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate and inhibit the ALS enzyme, leading to plant death.

The Three Phases of Herbicide Metabolism

The metabolic detoxification of herbicides in plants generally occurs in three phases:

-

Phase I: Modification. The initial phase involves the chemical modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are typically catalyzed by cytochrome P450 monooxygenases. The goal of this phase is to introduce a more reactive functional group, which makes the molecule more water-soluble and prepares it for the next phase.

-

Phase II: Conjugation. In this phase, the modified herbicide or its metabolite is conjugated (bound) to an endogenous molecule, such as glucose or glutathione. This process, facilitated by enzymes like glucosyltransferases or glutathione S-transferases, further increases the water solubility of the compound and significantly reduces its phytotoxicity.

-

Phase III: Compartmentalization. The final phase involves the transport and sequestration of the conjugated, non-toxic metabolite into cellular compartments, such as the vacuole, or its incorporation into the cell wall. This effectively removes the herbicide from the cytoplasm and prevents it from interfering with cellular processes.

Proposed Metabolic Pathway of this compound

While specific, detailed metabolic pathways for this compound in various plant species are not extensively documented in publicly available literature, based on studies of the closely related triazolopyrimidine sulfonanilide herbicide, florasulam, a likely metabolic pathway in tolerant plants such as wheat can be proposed. This pathway involves hydroxylation of the aniline ring, followed by conjugation with glucose.

Quantitative Data

Table 1: Illustrative Comparison of this compound Fate in Tolerant vs. Susceptible Plants (Hypothetical Data)

| Parameter | Tolerant Plant (e.g., Wheat) | Susceptible Plant (e.g., Broadleaf Weed) |

| Absorption Rate | Moderate to High | Moderate to High |

| Translocation | Systemic (Xylem & Phloem) | Systemic (Xylem & Phloem) |

| Metabolism Rate | Rapid | Slow |

| Primary Metabolite | Hydroxylated & Conjugated Forms | Parent Compound |

| Half-life in Plant | Short (e.g., < 24 hours) | Long (e.g., > 48 hours) |

Table 2: this compound Residue and Half-life Data (from literature)

| Matrix | Residue Level | Half-life | Reference |

| Wheat Grain (High Dosage) | 0.031 mg/kg | - | |

| Soil (High Dosage Plot) | 0.045 mg/kg | 23.1 days | |

| Soil (Sandy-loam) | 9-13% of applied dose at harvest | ~41 days | |

| Soil (Loamy-sand) | - | ~30 days |

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants typically involves the use of radiolabeled compounds, allowing for sensitive and accurate tracking of the herbicide's fate.

General Experimental Workflow for Radiolabeled Herbicide Studies

Key Methodologies

-

Plant Material: Uniform plants of both tolerant crop species and susceptible weed species are grown under controlled environmental conditions.

-

Radiolabeled Herbicide: ¹⁴C-labeled this compound is typically used. The position of the radiolabel on the molecule is crucial for tracking its metabolic fate.

-

Application: The radiolabeled herbicide is applied to either the foliage (as discrete droplets or a spray) or the roots (via the nutrient solution in hydroponics or soil application).

-

Harvest: Plants are harvested at various time points after treatment to assess the time course of absorption, translocation, and metabolism.

-

Sample Processing:

-

Foliar Application: The treated leaf is washed with a solvent to determine the amount of unabsorbed herbicide.

-

Plant Sectioning: The plant is divided into different parts (e.g., treated leaf, other leaves, stem, roots).

-

-

Quantification of Radioactivity: The amount of ¹⁴C in each plant part and the leaf wash is quantified using Liquid Scintillation Counting (LSC). This data is used to calculate the percentage of absorbed and translocated herbicide.

-

Metabolite Analysis:

-

Extraction: Plant tissues are homogenized and extracted with appropriate solvents to isolate the parent herbicide and its metabolites.

-

Chromatographic Separation: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.

-

Identification: The chemical structures of the metabolites are identified using Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).

-

Conclusion

The selective herbicidal activity of this compound is a complex interplay of its absorption, systemic translocation, and, most importantly, differential metabolism between crop and weed species. Tolerant crops rapidly detoxify the herbicide through a multi-phase metabolic process, likely involving hydroxylation and subsequent conjugation. In contrast, susceptible weeds are unable to metabolize this compound effectively, leading to the inhibition of the ALS enzyme and subsequent plant death. While the general principles are understood, a notable lack of publicly available, detailed quantitative and comparative data for this compound exists. Further research focusing on generating such data for a range of tolerant and susceptible species would be invaluable for optimizing its use, managing resistance, and developing new herbicidal technologies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for undertaking such research.

References

The Environmental Fate and Degradation of Flumetsulam in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetsulam, a selective, systemic herbicide, is widely used for the control of broadleaf weeds in various crops. Its efficacy and potential environmental impact are intrinsically linked to its fate and degradation in soil and aquatic systems. This technical guide provides an in-depth overview of the current scientific understanding of this compound's environmental persistence, mobility, and degradation pathways. The information is intended to support researchers, environmental scientists, and professionals in drug development in evaluating its environmental profile and in the design of further studies.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment.

| Property | Value | Reference |

| IUPAC Name | N-(2,6-difluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide | [4] |

| CAS Number | 98967-40-9 | [4] |

| Molecular Formula | C₁₂H₉F₂N₅O₂S | |

| Molecular Weight | 325.3 g/mol | |

| Water Solubility | 49 mg/L (pH 2.5), 5650 mg/L (pH 7) | |

| Vapor Pressure | 2.78 x 10⁻¹² mm Hg (25 °C) | |

| Log Kow (Octanol-Water Partition Coefficient) | 0.21 | |

| pKa | 4.6 |

Environmental Fate and Degradation in Soil

The persistence and behavior of this compound in the terrestrial environment are governed by a combination of biotic and abiotic processes. Microbial degradation is the primary dissipation route in soil.

Soil Degradation and Half-Life

The rate of this compound degradation in soil is influenced by several factors, including soil type, organic matter content, pH, temperature, and microbial activity. The dissipation in soil generally follows first-order kinetics.

| Condition | Half-life (DT₅₀) | Reference(s) |

| Field, General | 30 - 90 days | |

| Field, Sandy-loam soil | ~41 days | |

| Field, Loamy-sand soil | ~30 days | |

| Field, Mississippi soils (pH 6.0-7.6) | 20 - 46 days | |

| Laboratory, Aerobic | 13 - 246 days (across various soils and temperatures) | |

| Laboratory, 7.5 °C | 246 days | |

| Laboratory, 15.0 °C | 115 days | |

| Laboratory, 26.1 °C | 49 days | |

| Laboratory, 35.9 °C | 34 days | |

| Laboratory, 44.0 °C | 27 days |

Adsorption and Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely dependent on its adsorption to soil particles. Adsorption is influenced by soil pH and organic matter content. This compound has a low to moderate potential for leaching. Field studies have shown that this compound is primarily found in the upper soil layers (0-8 cm) with very low concentrations detected at greater depths, suggesting that leaching is not a significant dissipation pathway in the field.

| Soil Property | Adsorption Coefficient (Koc) | Reference(s) |

| General | 700 mL/g | |

| Various Soils | 4.3 - 182 mL/g |

Aerobic Soil Degradation Pathway

The primary mechanism of this compound degradation in aerobic soil is microbial metabolism. While specific metabolite identification for this compound is not extensively detailed in publicly available literature, based on studies of structurally similar sulfonanilide herbicides, the degradation is expected to proceed via two main pathways: hydroxylation of the triazolopyrimidine ring system and cleavage of the sulfonamide bridge.

Hypothesized aerobic soil degradation pathway of this compound.

Environmental Fate and Degradation in Water

In aquatic environments, the fate of this compound is determined by hydrolysis, photolysis, and microbial degradation in sediment.

Hydrolysis

This compound is stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9). Therefore, hydrolysis is not considered a significant degradation pathway.

Photolysis in Water

This compound can undergo photodegradation in water when exposed to sunlight, although this process is generally slow. The rate of photolysis can be influenced by the presence of photosensitizers in the water.

| Condition | Half-life (DT₅₀) | Reference(s) |

| Aqueous Photolysis (sterile, buffered water) | 36 days (estimated for summer at 40° N latitude for a similar compound, florasulam) | |

| Aqueous Photolysis (natural water system) | 3.3 days (measured for a similar compound, florasulam, in summer at 51.5° N latitude) |

Anaerobic Aquatic Degradation

Under anaerobic conditions in water-sediment systems, this compound degrades slowly. The primary degradation product has been identified.

| Condition | Half-life (DT₅₀) | Major Metabolite | Reference(s) |

| Anaerobic water/sediment | 183 days | N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide |

Aquatic Degradation Pathway

In anaerobic aquatic environments, this compound undergoes reduction and hydration of the triazolopyrimidine ring. In photolytic degradation, cleavage of the sulfonamide bridge is a likely pathway, similar to other sulfonamide herbicides.

References

The Ascent of Triazolopyrimidine Sulfonanilides: A Technical Guide to a New Generation of Herbicides

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine sulfonanilide class of herbicides represents a significant advancement in weed management technology. Emerging from the shadow of sulfonylurea herbicides, this chemical family has carved a substantial niche in the global agrochemical market through its potent, low-application-rate products with favorable toxicological and environmental profiles. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental protocols associated with these vital agricultural tools.

A Legacy of Innovation: The History and Development of Triazolopyrimidine Sulfonanilide Herbicides

The journey of triazolopyrimidine sulfonanilide herbicides began with the quest for bioisosteres of the highly successful sulfonylurea herbicides.[1] The core concept was to replace the sulfonylurea bridge with a sulfonamide linkage to a heterocyclic system, leading to the discovery of this new class of compounds. A pivotal moment in their development was the discovery that they, like their predecessors, potently inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, providing a key mechanism for their selective herbicidal activity.[2][3]

The first commercial triazolopyrimidine sulfonanilide herbicide, flumetsulam, was registered in the United States in 1994. Since then, several other highly effective herbicides from this class have been commercialized, including cloransulam-methyl, diclosulam, florasulam, and penoxsulam. These compounds offer broad-spectrum control of broadleaf weeds and some grasses in a variety of crops. The development of these herbicides has been driven by extensive research into structure-activity relationships, leading to compounds with improved efficacy, crop selectivity, and environmental profiles.

Mechanism of Action: Targeting a Vital Plant Enzyme

Triazolopyrimidine sulfonanilide herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids valine, leucine, and isoleucine. By binding to the ALS enzyme, these herbicides block the catalytic site, preventing the synthesis of these vital amino acids. This leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants. The selectivity of these herbicides is primarily due to the differential metabolism rates between crops and weeds; tolerant crops can rapidly metabolize the herbicide into non-toxic forms.

Quantitative Herbicidal Activity

The efficacy of triazolopyrimidine sulfonanilide herbicides varies depending on the specific compound, application rate, target weed species, and environmental conditions. The following tables summarize the herbicidal activity of several key commercial products.

| Table 1: Herbicidal Activity of this compound | ||

| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Amaranthus retroflexus (Redroot pigweed) | 37.5 | Excellent |

| Chenopodium album (Common lambsquarters) | 37.5 | Excellent |

| Galium aparine (Cleavers) | 37.5 | Excellent |

| Polygonum humifusum (Prostrate knotweed) | 37.5 | Moderate |

| Source: |

| Table 2: Herbicidal Activity of Cloransulam-methyl | ||

| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Ambrosia artemisiifolia (Common ragweed) | 17.5 | >90 |

| Xanthium strumarium (Common cocklebur) | 17.5 | >90 |

| Ipomoea spp. (Morningglory) | 17.5 | 80-90 |

| Source: Data synthesized from various efficacy studies. |

| Table 3: Herbicidal Activity of Diclosulam | ||

| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Richardia brasiliensis (Brazil pusley) | 25 | >90 |

| Sida rhombifolia (Arrowleaf sida) | 25 | >90 |

| Chamaesyce hirta (Garden spurge) | 25 | >90 |

| Source: Data synthesized from various efficacy studies. |

| Table 4: Herbicidal Activity of Florasulam | ||

| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Galium aparine (Cleavers) | 5 | >95 |

| Stellaria media (Common chickweed) | 5 | >95 |

| Lamium purpureum (Red deadnettle) | 5 | >95 |

| Source: Data synthesized from various efficacy studies. |

| Table 5: Herbicidal Activity of Penoxsulam | ||

| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Echinochloa crus-galli (Barnyardgrass) | 20-30 | >90 |

| Cyperus difformis (Smallflower umbrella sedge) | 20-30 | >90 |

| Schoenoplectus juncoides (Japanese bulrush) | 20-30 | >90 |

| Source: Data synthesized from various efficacy studies. |

Experimental Protocols

The development of triazolopyrimidine sulfonanilide herbicides relies on a series of well-defined experimental protocols to synthesize and evaluate new candidate compounds.

Synthesis of Penoxsulam: A Representative Protocol

The synthesis of penoxsulam involves the condensation of two key intermediates: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine.

Materials:

-

2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride

-

5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine

-

Anhydrous acetonitrile (solvent)

-

Pyridine (base)

-

Anhydrous sodium sulfate (drying agent)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolve 5,8-dimethoxy-triazolo[1,5-c]pyrimidine-2-amine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine to the solution to act as a base.

-

Slowly add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride in anhydrous acetonitrile to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove pyridine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure penoxsulam.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is crucial for determining the intrinsic inhibitory activity of new compounds on the target enzyme.

Materials:

-

Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings)

-

Test compounds (triazolopyrimidine sulfonanilides)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl2, and thiamine pyrophosphate)

-

Substrate solution (pyruvate)

-

Stopping solution (e.g., H2SO4)

-

Creatine and α-naphthol solutions for color development

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the partially purified ALS enzyme in microplate wells.

-

Add various concentrations of the test compounds to the wells. A control with no inhibitor is also included.

-

Pre-incubate the enzyme and inhibitor for a short period.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Add creatine and α-naphthol solutions to convert the reaction product (acetolactate) to a colored compound (acetoin).

-

Incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are essential for evaluating the whole-plant herbicidal activity of new compounds and their selectivity towards crops.

Materials:

-

Seeds of target weed species and crop species

-

Potting soil

-

Pots or trays

-

Test compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)

-

Laboratory sprayer calibrated to deliver a precise volume

-

Greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

-

Sow seeds of weed and crop species in pots filled with potting soil.

-

Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare different concentrations of the test compound formulations in water.

-

Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring uniform coverage. Include an untreated control group.

-

Place the treated plants back in the greenhouse and maintain optimal growing conditions.

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the percent reduction in growth compared to the untreated control.

-

From these data, the GR50 (the dose required to cause a 50% reduction in plant growth) can be calculated for both weed and crop species to determine the herbicidal efficacy and selectivity.

Conclusion

The triazolopyrimidine sulfonanilide herbicides have established themselves as a cornerstone of modern weed management. Their history is a testament to the power of rational drug design and the continuous pursuit of more effective and safer agricultural solutions. A deep understanding of their mechanism of action, coupled with robust experimental protocols for their synthesis and evaluation, will continue to drive the development of new and improved herbicides within this important chemical class, ensuring their contribution to global food security for years to come.

References

- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

Flumetsulam: A Technical Guide to its Mode of Action and Inhibition of Acetolactate Synthase (ALS)

Abstract

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1][2][3] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth examination of the molecular mode of action of this compound, its interaction with the ALS enzyme, and the resulting physiological consequences in susceptible plants. It summarizes key quantitative data, details relevant experimental protocols for its study, and presents visual diagrams of the core biochemical and experimental workflows for researchers, scientists, and professionals in drug and herbicide development.

Introduction to this compound

This compound is a post-emergence herbicide primarily utilized for the control of a wide spectrum of broadleaf weeds in various agricultural crops, including corn, soybeans, and clover.[1][4] As a systemic herbicide, it is readily absorbed by both the roots and foliage of plants. Following absorption, it is translocated through both the xylem and phloem to the plant's meristematic regions (growing points), where it exerts its inhibitory effect. This compound is classified as a Group 2 (WSSA) or Group B (HRAC) herbicide, a category defined by the inhibition of the acetolactate synthase enzyme.

The Target Enzyme: Acetolactate Synthase (ALS)

2.1 Role in Plant Metabolism Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway is vital for protein synthesis and, consequently, for cell division and plant growth. The absence of the ALS enzyme in animals is the fundamental reason for the low mammalian toxicity of this compound and other ALS-inhibiting herbicides.

2.2 Enzymatic Reaction ALS catalyzes two parallel condensation reactions:

-

The condensation of two pyruvate molecules to form 2-acetolactate, which is the precursor for valine and leucine biosynthesis.

-

The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine biosynthesis.

2.3 Structure and Cofactors ALS is a thiamine diphosphate (ThDP)-dependent enzyme. Its catalytic function also requires the presence of Flavin Adenine Dinucleotide (FAD) and a divalent cation, typically Magnesium (Mg²+). The holoenzyme is composed of a large catalytic subunit, which contains the active site, and a small regulatory subunit that is involved in feedback inhibition by the BCAA end-products.

Molecular Mode of Action: Inhibition of ALS

3.1 Mechanism of Inhibition Research indicates that this compound acts as a non-competitive inhibitor of the ALS enzyme. Instead of competing with the enzyme's natural substrates (pyruvate and 2-ketobutyrate) for the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change in the enzyme's three-dimensional structure, which in turn deactivates the catalytic site and prevents the substrates from binding effectively.

3.2 Physiological Consequences The inhibition of ALS by this compound triggers a cascade of phytotoxic events:

-

Cessation of BCAA Synthesis: The blockage of ALS immediately halts the production of valine, leucine, and isoleucine.

-

Inhibition of Protein Synthesis: Lacking these essential amino acids, the plant is unable to synthesize the proteins necessary for new cell formation.

-

Growth Arrest: Cell division in the meristematic tissues (root and shoot tips) ceases, leading to an immediate stop in plant growth.

-

Slow Onset of Symptoms: Visible symptoms are not immediate and typically take several days to a few weeks to develop. They include stunting, distinctive chlorosis (yellowing), reddening of veins, and eventual necrosis (tissue death) of the growing points.

3.3 Basis of Selectivity The selectivity of this compound, which allows it to control weeds in certain crops like corn and soybeans, is primarily based on the rate of metabolic detoxification within the plant. Tolerant crop species can rapidly metabolize this compound into inactive, non-phytotoxic compounds. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate and inhibit ALS. For example, the metabolic half-life of this compound in tolerant corn is approximately 2 hours, whereas in sensitive weed species, it can exceed four days.

Quantitative Analysis of this compound Efficacy and Resistance

Quantitative data from various studies highlight the potency of this compound and the significant impact of target-site resistance.

| Parameter | Species | Value | Comments | Reference |

| Field Application Rate | Various Weeds | 16 - 80 g a.i./ha | Effective rates vary by weed species, growth stage, and environmental conditions. | |

| I₅₀ (ALS Enzyme Assay) | Susceptible Waterhemp | Not specified | Baseline for comparison. | |

| I₅₀ (ALS Enzyme Assay) | Resistant Waterhemp | >68-fold higher than susceptible | Demonstrates high level of target-site resistance to this compound. | |

| I₅₀ (ALS Enzyme Assay) | Susceptible D. sophia | ~1 µM | Concentration of this compound required for 50% inhibition of ALS activity. | |

| I₅₀ (ALS Enzyme Assay) | Resistant D. sophia | >100 µM | Indicates strong resistance at the enzyme level. |

I₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols for Studying this compound-ALS Interaction

5.1 In Vitro ALS Enzyme Activity Assay

This assay directly measures the effect of an inhibitor on the activity of the isolated ALS enzyme.

Methodology:

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh, young leaf tissue from the apical regions of the plant.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, with 20 mM MgCl₂ and 20 µM FAD), the enzyme extract, and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration <1%).

-

Pre-incubate the mixture for 10-15 minutes at 35°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, 100 mM sodium pyruvate.

-

Incubate the reaction for 60 minutes at 35°C.

-

-

Quantification of Product:

-

Stop the reaction by adding 6 M H₂SO₄. This also initiates the acid-catalyzed decarboxylation of the product (acetolactate) to acetoin. Incubate at 60°C for 15 minutes.

-

Add a colorimetric reagent solution of 0.5% w/v creatine followed by 5% w/v α-naphthol (in 2.5 M NaOH).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

Calculate the I₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

5.2 Whole-Plant Dose-Response Assay

This assay evaluates the effect of the herbicide on the entire organism to determine its biological efficacy.

Methodology:

-

Plant Cultivation: Grow susceptible and suspected resistant plant biotypes from seed in pots containing a standardized soil medium in a controlled environment (greenhouse or growth chamber).

-

Herbicide Application: At a consistent growth stage (e.g., 3-4 true leaves), treat the plants with a range of this compound doses. A logarithmic series of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) should be used. Include an untreated control.

-

Assessment: After a set period (typically 14-21 days post-application), assess the herbicidal effect. This is usually done by harvesting the above-ground biomass, drying it in an oven, and recording the dry weight.

-

Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated controls. Plot this percentage against the herbicide dose to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

5.3 Molecular Analysis of Resistance

This workflow is used to identify the genetic basis of target-site resistance.

Methodology:

-

DNA Extraction: Isolate genomic DNA from leaf tissue of both susceptible and resistant individuals.

-

PCR Amplification: Design primers to amplify the entire coding sequence of the ALS gene. Perform Polymerase Chain Reaction (PCR) to generate sufficient quantities of the target gene.

-

DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

-

Sequence Analysis: Align the DNA sequences from resistant individuals against the sequence from susceptible individuals. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in a conserved region of the enzyme known to be involved in herbicide binding.

Visualizing the Mechanisms and Workflows

Conclusion

This compound is a highly effective herbicide that operates through a well-defined mode of action: the non-competitive inhibition of the acetolactate synthase enzyme. This action deprives susceptible plants of essential branched-chain amino acids, leading to a cessation of growth and eventual death. The enzyme's absence in animals provides a basis for its favorable toxicological profile. Understanding the intricacies of this mechanism, the basis of crop selectivity, and the molecular drivers of weed resistance is paramount for its sustainable use in agriculture and for the development of future weed management strategies. The experimental protocols detailed herein provide a foundational framework for researchers to further investigate these critical interactions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Flumetsulam Residues in Soybeans

Introduction

Flumetsulam is a selective pre- and post-emergence herbicide used for the control of broadleaf weeds in various crops, including soybeans.[1][2] Its application necessitates the development of sensitive and reliable analytical methods to monitor its residue levels in harvested soybeans, ensuring compliance with regulatory limits and safeguarding consumer health. This application note details validated methodologies for the detection and quantification of this compound in soybeans, catering to the needs of researchers, scientists, and professionals in drug development and food safety. The described protocols offer a range of techniques from traditional liquid chromatography with UV detection to advanced mass spectrometry-based methods, providing flexibility in terms of sensitivity, selectivity, and laboratory instrumentation.

Analytical Methods Overview

The determination of this compound residues in complex matrices like soybeans requires efficient sample preparation to remove interfering substances, followed by sensitive and selective detection. The primary analytical techniques employed are Liquid Chromatography with UV detection (LC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sample preparation strategies commonly involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound in soybeans, providing a comparative overview of their key validation parameters.

| Parameter | LC-UV Method | QuEChERS with HPLC-MS/MS |

| Limit of Detection (LOD) | 0.005 µg/g[1][3] | Not explicitly stated for this compound in soybeans |

| Limit of Quantification (LOQ) | 0.01 µg/g[1] | 0.005 to 0.01 mg/kg |

| Recovery | 82% | 94-110% |

| Relative Standard Deviation (RSD) | 10% | 2.0-9.2% |

| **Linearity (R²) ** | 0.9992 | > 0.996 |

| Calibration Range | 0.005 to 1 µg/mL | 5 to 200 µg/kg |

Experimental Protocols

Protocol 1: this compound Analysis in Soybeans using LC-UV

This protocol details a method for the determination of this compound in soybeans using liquid-liquid extraction for cleanup followed by liquid chromatography with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Grind a representative sample of soybeans into a fine powder.

-

Extraction:

-

Weigh 10 g of the ground soybean sample into a centrifuge tube.

-

Add 20 mL of methanol and homogenize for 1 minute.

-

Add 20 mL of hexane and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Partitioning:

-

Collect the lower methanol layer containing this compound.

-

Add 20 mL of dichloromethane and 20 mL of aqueous phosphate buffer (pH 7.0) to the methanol extract.

-

Shake for 1 minute and allow the layers to separate.

-

Discard the lower dichloromethane layer.

-

-

Acidification and Final Extraction:

-

Acidify the remaining aqueous layer to pH 2.2 with phosphoric acid.

-

Add 5 mL of dichloromethane and shake for 1 minute.

-

Collect the lower dichloromethane layer. Repeat this extraction twice more with fresh dichloromethane.

-

-

Concentration:

-

Combine the dichloromethane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the LC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to LC analysis.

-

2. LC-UV Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-